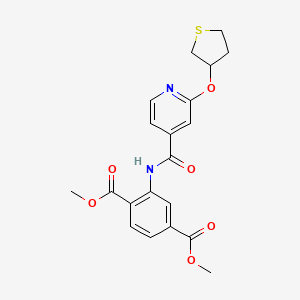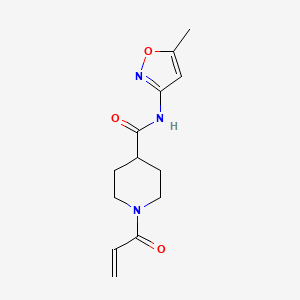
N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPOPC, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound has a unique structure and properties that make it an interesting subject for investigation.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. Additionally, N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have anti-inflammatory effects, which may be due to its inhibition of PDE4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its unique structure and properties, which make it an interesting subject for investigation. Additionally, N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have potential as a therapeutic agent for various diseases, which may make it an attractive target for drug development. However, there are also limitations to using N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments. For example, the synthesis method for N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is complex and may be difficult to replicate in other labs. Additionally, the mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is in the development of N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide and its effects on various signaling pathways. Finally, more research is needed to determine the safety and efficacy of N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in animal models and humans.
Conclusion:
In conclusion, N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound has a unique structure and properties that make it an interesting subject for investigation. N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have potential as a therapeutic agent for cancer and neurodegenerative diseases, and it has various biochemical and physiological effects. However, there are also limitations to using N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments, and more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 5-methyl-3-amino-1,2-oxazole with acetylacetone to form a dienone intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The yield of this synthesis method is around 50%, and the final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is in the field of cancer research. N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, and it may have potential as a therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-12(17)16-6-4-10(5-7-16)13(18)14-11-8-9(2)19-15-11/h3,8,10H,1,4-7H2,2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBDFCUSYGMZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-1,2-oxazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)
![(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505543.png)

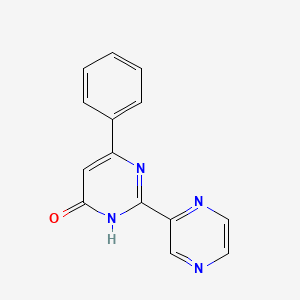
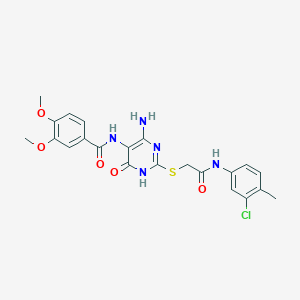
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2505549.png)
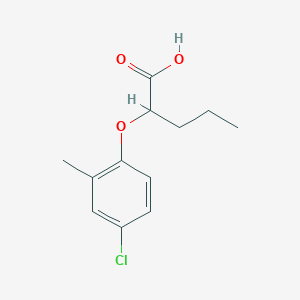

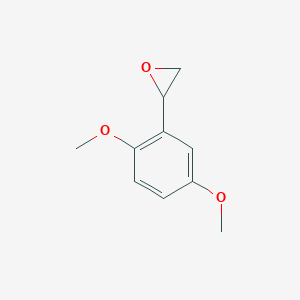


![8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505561.png)
